2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Description
2-{[4-(Azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a sulfanyl acetamide derivative featuring a pyrimidine core substituted with an azepan ring (a seven-membered nitrogen-containing heterocycle) and a 4-bromophenyl acetamide moiety.
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-14-5-7-15(8-6-14)21-17(24)13-25-18-20-10-9-16(22-18)23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZQVQPPSWZACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps, including the formation of the benzothiazine core, the introduction of the azepane ring, and the attachment of the cyanophenyl group. The following is a general outline of the synthetic route:
Formation of Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the benzothiazine core.
Attachment of Cyanophenyl Group: The cyanophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable cyanophenyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazine core or azepane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a common backbone with several sulfanyl acetamide derivatives, differing in heterocyclic cores and substituents. Key structural analogs include:
Key Observations :
- Heterocyclic Core: Pyrimidine and pyridazinone derivatives (e.g., ) show GPCR modulation, while thiazolone and oxazole derivatives (e.g., ) lack direct receptor data but highlight synthetic versatility.
- Substituent Effects : The azepan ring in the target compound may enhance lipophilicity and binding pocket accommodation compared to smaller substituents like methoxybenzyl or chlorophenyl groups.
Pharmacological Activity
- FPR Agonism: Pyridazinone derivatives (e.g., ) activate FPR2, inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s azepan-pyrimidine core may mimic this activity but with altered selectivity due to steric and electronic differences.
- Anti-Tuberculosis Potential: Pyrimidine derivatives (e.g., UK pyr 31 in ) show anti-tubercular activity, though the target compound’s azepan group is untested in this context.
Physicochemical Properties
- Crystallography : Pyrimidine sulfanyl acetamides (e.g., ) form stable crystals resolved via SHELX software, suggesting the target compound may exhibit similar crystallographic behavior .
- Solubility and Stability : Bromophenyl and sulfanyl groups likely confer moderate solubility in organic solvents, similar to triazole acetamides synthesized via click chemistry (e.g., ).
Biological Activity
The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide (CAS Number: 1116037-03-6) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.4 g/mol . The structure comprises an azepane ring, a pyrimidine moiety, and a bromophenyl acetamide group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21BrN4OS |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1116037-03-6 |
Synthesis
The synthesis of this compound involves several synthetic steps that typically include the formation of the azepane and pyrimidine rings, followed by the introduction of the sulfanyl and acetamide functionalities. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research studies indicate that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing azepane and pyrimidine rings have shown activity against various strains of bacteria and fungi. In vitro studies suggest that these types of compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .
Anticancer Potential
Preliminary investigations into the anticancer potential of related compounds have shown promising results. For example, certain pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the bromophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer activity .
The proposed mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The sulfanyl group may facilitate interactions with thiol-containing proteins, influencing redox states within cells and affecting various metabolic processes.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated a series of pyrimidine derivatives for their antimicrobial efficacy using the twofold serial dilution method against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 50 µg/mL , indicating significant antimicrobial potential . -
Anticancer Activity Assessment :
Another investigation focused on the anticancer properties of pyrimidine-based compounds. The study reported that certain derivatives showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values suggesting effective inhibition of cell proliferation at low concentrations .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Key steps include:
- Stepwise functionalization : Introduce the azepane and bromophenyl groups sequentially to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Use mild bases (e.g., K₂CO₃) to facilitate sulfanyl group coupling without degrading the pyrimidine core .
- Temperature : Maintain 60–80°C during nucleophilic substitution steps to balance reaction rate and byproduct formation .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what specific spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Pyrimidine ring protons : Look for singlet(s) near δ 8.2–8.5 ppm for the C2-H proton .
- Acetamide NH : A broad singlet at δ 10.1–10.3 ppm confirms secondary amide formation .
- Azepane protons : Multiplet signals at δ 1.5–2.2 ppm (methylene groups) and δ 3.3–3.6 ppm (N-linked CH₂) .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the exact mass (calculated: 447.09 g/mol) .
- IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
Q. How can researchers design initial biological screening assays to evaluate the compound's potential bioactivity, and what are common pitfalls?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs due to the pyrimidine scaffold’s prevalence in inhibitors .
- Assay types :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular viability : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT assays .
- Pitfalls :
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- False positives : Include counter-screens (e.g., redox cycling assays) to rule out nonspecific effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?
- Methodological Answer :
- Batch consistency : Verify compound purity (HPLC) and stereochemistry (X-ray crystallography) to exclude structural variability .
- Assay standardization : Replicate studies under uniform conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Use computational tools (e.g., molecular docking) to identify if divergent activities correlate with target conformational states .
Q. How can X-ray crystallography and computational modeling be integrated to elucidate the compound's binding modes with biological targets?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with a target protein (e.g., kinase domain). Key parameters:
- Resolution : Aim for ≤2.0 Å to resolve sulfanyl and azepane interactions .
- Ligand occupancy : Ensure >80% occupancy for reliable electron density maps .
- Computational modeling :
- Docking : Use AutoDock Vina to predict binding poses; validate with MD simulations (≥100 ns) to assess stability .
- Free energy calculations : Apply MM-GBSA to quantify binding affinity differences between analogs .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) between this compound and its structural analogs?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl) .
- Activity clustering : Use IC₅₀ heatmaps to group analogs by potency against specific targets (see Table 1 ) .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to predict activity trends .
Table 1: Structural Analogs and Bioactivity Trends
| Compound Modification | Target Affinity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 4-Bromophenyl → 4-Chlorophenyl | Kinase A: 0.45 ± 0.02 | |
| Azepane → Piperidine | Kinase B: 1.20 ± 0.10 | |
| Sulfanyl → Sulfonyl | GPCR C: >10 (Inactive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
